

An In-Depth Technical Guide to 2-Ethoxy-5-nitroaniline

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Compound of Interest

Compound Name: **2-Ethoxy-5-nitroaniline**

Cat. No.: **B094399**

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Abstract

This technical guide provides a comprehensive review of **2-Ethoxy-5-nitroaniline**, a significant chemical intermediate in the synthesis of various organic compounds, particularly azo dyes. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The guide is intended to serve as a crucial resource for professionals in research and development, offering a foundational understanding of this compound's synthesis and characteristics.

Chemical and Physical Properties

2-Ethoxy-5-nitroaniline, also known as 5-nitro-o-phenetidine, is a nitroaromatic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C8H10N2O3 | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Melting Point | 97 °C | [2] |
| Boiling Point | 355.56 °C (estimated) | |
| Appearance | Not specified, likely a crystalline solid | |
| IUPAC Name | 2-ethoxy-5-nitroaniline | [1] |
| CAS Number | 136-79-8 | [1] |
| InChI Key | AMMPGYPPRLWMLW-UHFFFAOYSA-N | [1] |
| SMILES | CCOc1ccc(cc1N)--INVALID-LINK--=O | [2] |

Synthesis of 2-Ethoxy-5-nitroaniline

Two primary synthetic routes for **2-Ethoxy-5-nitroaniline** are prevalent: the nitration of 2-ethoxyaniline and the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzene derivative. A detailed protocol for the nitration of an aniline derivative is provided below, adapted from a standard procedure for a similar compound.[\[3\]](#)

Experimental Protocol: Synthesis via Nitration of 2-Ethoxyaniline

This protocol details the synthesis of **2-Ethoxy-5-nitroaniline** through the electrophilic aromatic substitution (nitration) of 2-ethoxyaniline. The amino group of the starting material is first protonated in strong acid, which directs the incoming nitro group primarily to the meta-position relative to the amino group (para- to the ethoxy group).

Materials and Reagents:

- 2-Ethoxyaniline
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 65-70%)
- Sodium Hydroxide (NaOH)
- Distilled Water
- Ice
- Ethanol (for recrystallization)

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice/salt bath
- Beakers
- Büchner funnel and filtration flask
- pH paper or pH meter

Procedure:

- Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice/salt bath to below 0 °C. Slowly add 2-ethoxyaniline to the cold, stirring sulfuric acid while maintaining the temperature below 10 °C. This forms the 2-ethoxyanilinium sulfate salt.

- Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding the required volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Nitration Reaction: Slowly add the cold nitrating mixture to the stirred solution of the amine salt using a dropping funnel. It is crucial to maintain the reaction temperature at or below 0 °C throughout the addition to minimize the formation of by-products. After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to precipitate the free amine.
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield **2-Ethoxy-5-nitroaniline** as a crystalline solid.
- Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

- This procedure must be carried out in a well-ventilated fume hood.
- Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- 2-Ethoxyaniline and **2-Ethoxy-5-nitroaniline** are toxic upon inhalation, ingestion, or skin contact. Avoid exposure.
- The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Spectroscopic Data

¹H NMR Spectroscopy

A ^1H NMR spectrum for **2-Ethoxy-5-nitroaniline** is available.[1] The expected signals would correspond to the ethoxy protons (a triplet and a quartet), and the aromatic protons, which would show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

^{13}C NMR, IR, and Mass Spectrometry

As of the time of this review, specific experimental ^{13}C NMR, IR, and mass spectrometry data for **2-Ethoxy-5-nitroaniline** are not readily available in public databases. However, data for the closely related compound, 2-methoxy-5-nitroaniline, can be used for comparative purposes.

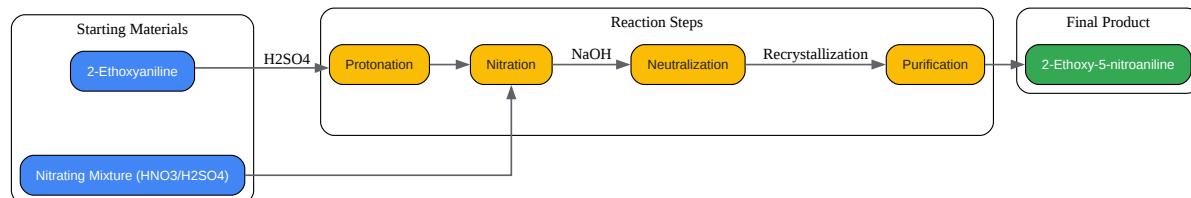
^{13}C NMR of 2-Methoxy-5-nitroaniline Hydrochloride: Data is available for the hydrochloride salt of the methoxy analog.[4] The spectrum would be expected to show signals for the aromatic carbons and the methoxy carbon. For **2-ethoxy-5-nitroaniline**, two signals for the ethoxy carbons would also be present.

IR Spectroscopy: The IR spectrum of a nitroaniline derivative would be expected to show characteristic peaks for N-H stretching of the amine group (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1350 cm^{-1} and 1530 cm^{-1} respectively).

Mass Spectrometry of 2-Methoxy-5-nitroaniline: The mass spectrum of the methoxy analog shows a molecular ion peak (m/z) corresponding to its molecular weight (168 g/mol).[5] For **2-Ethoxy-5-nitroaniline**, the molecular ion peak would be expected at an m/z of 182.

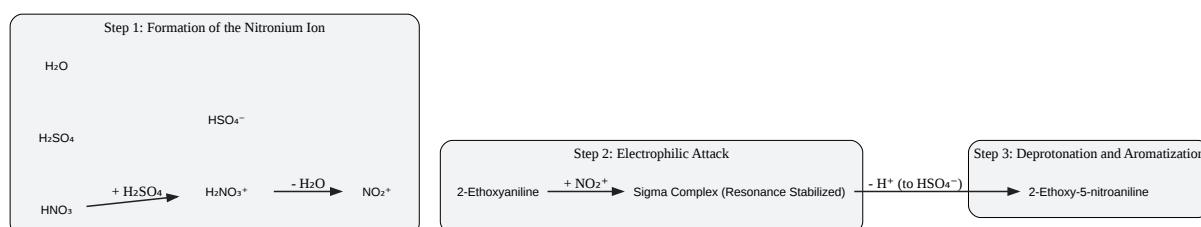
Signaling Pathways and Logical Relationships

Extensive literature searches did not reveal any documented involvement of **2-Ethoxy-5-nitroaniline** in biological signaling pathways. Its primary role is established as a synthetic intermediate. The logical workflow for its synthesis is presented below.

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Caption: A logical workflow for the synthesis of **2-Ethoxy-5-nitroaniline**.

The following diagram illustrates the reaction mechanism for the nitration of 2-ethoxyaniline, a key step in the synthesis of **2-Ethoxy-5-nitroaniline**.

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Caption: The reaction mechanism for the nitration of 2-ethoxyaniline.

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